An In-depth Technical Guide to N-Isopropyl-N'-methylglycine: Synthesis and Properties
An In-depth Technical Guide to N-Isopropyl-N'-methylglycine: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of N-Isopropyl-N'-methylglycine, also known as N-isopropylsarcosine. While specific pharmacological data for this compound is limited in publicly available literature, this document also explores the known biological activities of related N-substituted glycine derivatives to offer potential insights for drug discovery and development.
Chemical Identity and Physicochemical Properties
N-Isopropyl-N'-methylglycine is a disubstituted derivative of the amino acid glycine. Its structure features both an isopropyl and a methyl group attached to the nitrogen atom.
| Property | Value | Reference |
| IUPAC Name | 2-[methyl(propan-2-yl)amino]acetic acid | [1] |
| Synonyms | N-Isopropylsarcosine, N-Methyl-N-isopropylglycine | [1] |
| CAS Number | 108957-96-6 | [1] |
| Molecular Formula | C₆H₁₃NO₂ | [1] |
| Molecular Weight | 131.17 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 208-212 °C (for Sarcosine, N-methylglycine) | [2] |
| Solubility | Soluble in water (for Sarcosine) | [2] |
Synthesis of N-Isopropyl-N'-methylglycine
Proposed Synthetic Pathway: Reductive Amination of Sarcosine
A plausible and efficient method for the synthesis of N-Isopropyl-N'-methylglycine is the reductive amination of sarcosine (N-methylglycine) with acetone. This two-step, one-pot reaction involves the formation of an iminium ion intermediate, which is then reduced to the final tertiary amine.[3][4][5]
Caption: Proposed reductive amination pathway for the synthesis of N-Isopropyl-N'-methylglycine.
Detailed Experimental Protocol (Proposed)
This protocol is a generalized procedure based on standard reductive amination reactions.[4][6] Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, may be necessary to achieve optimal yields.
Materials:
-
Sarcosine (N-methylglycine)
-
Acetone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve sarcosine (1.0 eq) in anhydrous DCM or DCE under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Carbonyl: To the stirred solution, add acetone (1.1 - 1.5 eq).
-
Formation of Iminium Ion: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise to the reaction mixture. The addition may be exothermic, so it is advisable to cool the flask in an ice bath if necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure N-Isopropyl-N'-methylglycine.
Characterization:
The structure and purity of the synthesized compound should be confirmed using the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of the isopropyl and methyl groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid.
Biological Properties and Potential Applications
While specific studies on the biological activity of N-Isopropyl-N'-methylglycine are scarce, the broader class of N-substituted glycine derivatives has been investigated for various applications in medicinal chemistry and drug discovery.
General Biological Activities of N-Alkylated Amino Acids
N-alkylation of amino acids can significantly alter their physicochemical and biological properties, often leading to:
-
Increased Lipophilicity: The addition of alkyl groups, such as isopropyl, generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.[7][8]
-
Enhanced Metabolic Stability: N-methylation and other N-alkylations can protect the peptide backbone from proteolytic degradation, thereby increasing the in vivo half-life of peptide-based drugs.[9]
-
Modulation of Receptor Binding: The size and nature of the N-alkyl substituent can influence the binding affinity and selectivity of the molecule for its biological target.[10]
-
Antimicrobial Activity: Certain N-alkylated glycine derivatives have demonstrated antimicrobial properties.[11]
Potential Signaling Pathways and Mechanisms of Action (Hypothetical)
Given that N-Isopropyl-N'-methylglycine is a modified amino acid, its biological effects, if any, could be mediated through various pathways. The following diagram illustrates a hypothetical workflow for investigating its potential biological activities.
Caption: A generalized workflow for the investigation of the biological properties of a novel compound.
Conclusion
N-Isopropyl-N'-methylglycine is a readily accessible N,N-disubstituted amino acid derivative. While its specific biological functions are not well-documented, its synthesis can be achieved through established organic chemistry methodologies such as reductive amination. The structural modifications imparted by the N-isopropyl and N-methyl groups suggest that this compound could possess interesting pharmacological properties, including enhanced metabolic stability and membrane permeability, making it a candidate for further investigation in drug discovery programs. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers in this field.
References
- 1. N-Isopropyl-N-methylglycine | C6H13NO2 | CID 22015279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sarcosine - Wikipedia [en.wikipedia.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological activity of glycine and alanine derivatives of quaternary ammonium salts (QASs) against micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
